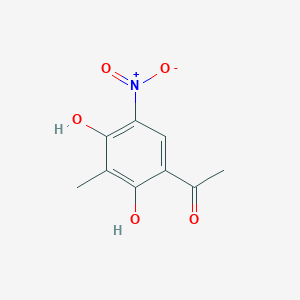
2',4'-Dihydroxy-3'-methyl-5'-nitroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is an organic compound with the molecular formula C9H9NO5 and a molecular weight of 211.176 g/mol . This compound is characterized by the presence of hydroxyl, methyl, and nitro functional groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone can be synthesized through the nitration of resacetophenone using zirconyl nitrate in acetone at 50°C for 5 hours . This method yields the desired compound with high efficiency.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Applications De Recherche Scientifique
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is utilized in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2’,4’-dihydroxy-3’-methyl-5’-nitroacetophenone involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,4’-Dihydroxy-3’-methylacetophenone: Lacks the nitro group, making it less reactive in redox reactions.
2’,4’-Dihydroxy-5’-nitroacetophenone: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2’,4’-Dihydroxy-3’-methyl-5’-nitroacetophenone is unique due to the combination of hydroxyl, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
118824-94-5 |
|---|---|
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
1-(2,4-dihydroxy-3-methyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO5/c1-4-8(12)6(5(2)11)3-7(9(4)13)10(14)15/h3,12-13H,1-2H3 |
Clé InChI |
PIYDSCSXFORFEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1O)[N+](=O)[O-])C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



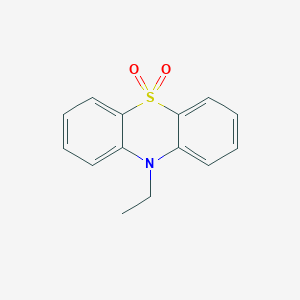


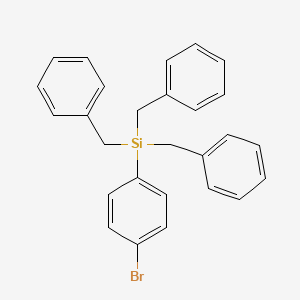

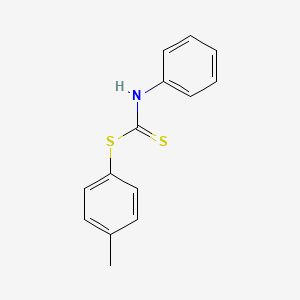
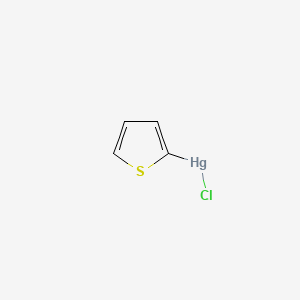
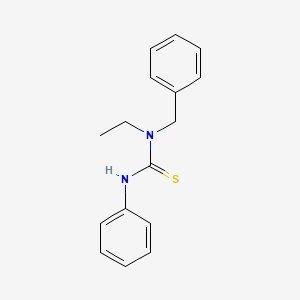
![3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11945993.png)
![4-hydroxy-N'-[(Z)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11945996.png)
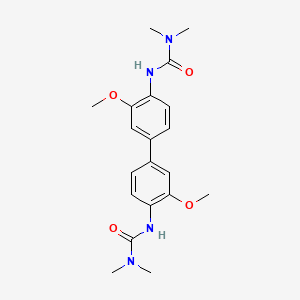
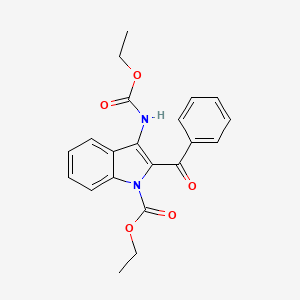
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)
